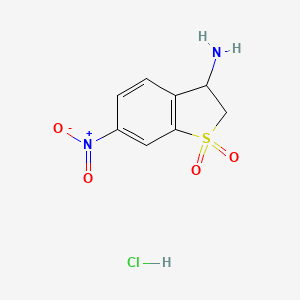![molecular formula C15H21N3O4 B1378788 Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1461707-32-3](/img/structure/B1378788.png)
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1461707-32-3 . It has a molecular weight of 307.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a powder that is stored at room temperature . The compound has a molecular weight of 307.34 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Chiral Pyrrolidines
A notable application of tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate derivatives is in the enantioselective synthesis of chiral pyrrolidines. Chung et al. (2005) demonstrated a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method achieved over 95% yield and 94-99% enantiomeric excess (ee) for the production of chiral pyrrolidine derivatives, highlighting its practicality for asymmetric synthesis in organic chemistry (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Supramolecular Chemistry
In the realm of supramolecular chemistry, Samipillai et al. (2016) explored the diverse supramolecular arrangements of oxopyrrolidine analogues, influenced by weak intermolecular interactions. These studies provide insight into how such compounds, despite lacking strong hydrogen bond donor and acceptor systems, can form intricate supramolecular assemblies through weak interactions like CH⋯O and CH⋯π (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Synthesis and Crystal Structure Analysis
Naveen et al. (2007) detailed the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. Their work contributes to the understanding of the molecular and crystal structure of such compounds, providing a foundation for future studies on the physical and chemical properties of similar molecules (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Stability Studies of Nitroxides
Taratayko et al. (2022) reported on pyrrolidine nitroxides, emphasizing the stability of these compounds to reduction, which is crucial for their potential applications in biomedicine and materials science. The study showcased the synthesis of 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls, highlighting their resistance to bioreduction and their potential as stable molecular probes (Taratayko, Glazachev, Eltsov, Chernyak, & Kirilyuk, 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H303, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
tert-butyl 3-(2-nitroanilino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKVDHNZFSJFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)
![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
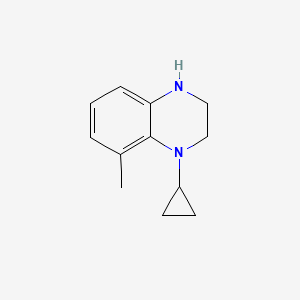
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)
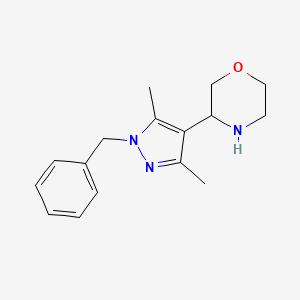
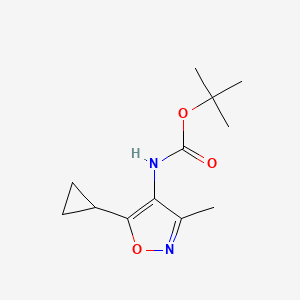
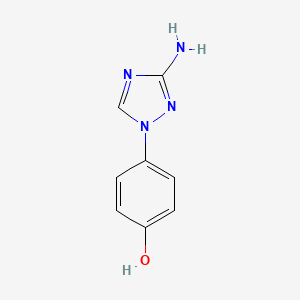
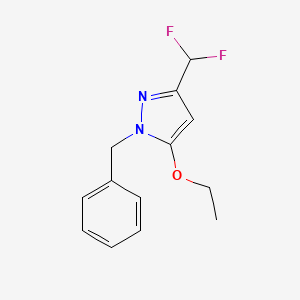
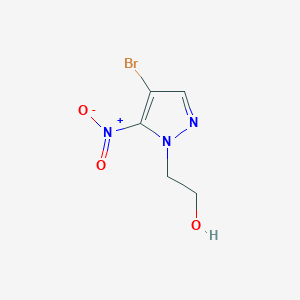
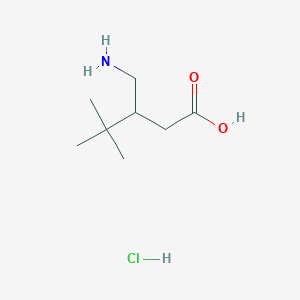
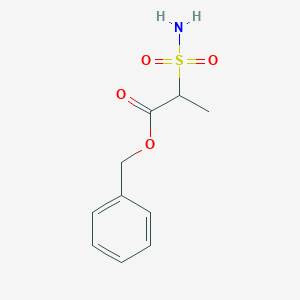
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
